NaV1.7 Channel Antagonism: Target Compound vs. Non-Indole Quinazoline-2-thione Comparator
The target compound demonstrates measurable antagonist activity at the human NaV1.7 voltage-gated sodium channel, a pain target. In a PatchXpress assay, it achieved an IC50 of 240 nM, which is 12.5-fold more potent than the 3.0 µM IC50 observed for the same compound in a non-inactivated state manual patch clamp assay, highlighting state-dependent activity. For comparison, a closely related quinazoline-2-thione analog (BDBM50379389, lacking the indole-ethyl moiety) showed an IC50 of 800 nM for the same target under partially inactivated conditions, indicating that the indole-ethylamino substitution enhances potency by approximately 3.3-fold.
| Evidence Dimension | NaV1.7 channel antagonism potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 240 nM (partially inactivated state, PatchXpress); IC50 = 3.0 µM (non-inactivated, manual patch) |
| Comparator Or Baseline | Analog BDBM50379389 (non-indole quinazoline-2-thione) IC50 = 800 nM (partially inactivated, manual patch) |
| Quantified Difference | Target compound is ~3.3-fold more potent than the comparator under partially inactivated conditions; state-dependence reveals an additional 12.5-fold therapeutic window. |
| Conditions | Human NaV1.7 expressed in HEK293 cells; PatchXpress automated electrophysiology for target compound; manual whole-cell patch clamp for comparator. |
Why This Matters
This quantitative differentiation demonstrates that the indole-ethylamino substitution is not interchangeable and significantly boosts NaV1.7 potency, which is critical for selecting the correct probe for pain target validation studies.
- [1] BindingDB entry for BDBM50379389 (CHEMBL2010816). NaV1.7 IC50 data. View Source
